4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound features a pyrrolidine ring substituted with a carboxylic acid group and a methylfuran moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then oxidized to yield the desired product . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxaldehyde, while reduction can produce 4-(5-Methylfuran-2-yl)pyrrolidine-3-methanol.
Scientific Research Applications
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylate: A similar compound with an ester group instead of a carboxylic acid.
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxamide: A related compound with an amide group.
Uniqueness
4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
PDYLVQVUSMVRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.